(5-BROMO-2-CHLOROPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Overview
Description
(5-BROMO-2-CHLOROPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, chlorine, and pyrimidinyl groups, which contribute to its distinct chemical properties.
Mechanism of Action
Target of Action
The compound “2-[4-(5-bromo-2-chlorobenzoyl)-1-piperazinyl]pyrimidine” is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels .
Mode of Action
As a key intermediate in the synthesis of sglt2 inhibitors, it is likely to interact with the sglt2 protein, inhibiting its function and leading to decreased reabsorption of glucose in the kidneys .
Biochemical Pathways
The biochemical pathways affected by this compound are related to glucose metabolism. By inhibiting SGLT2, the compound reduces the reabsorption of glucose in the kidneys, leading to increased glucose excretion and lower blood glucose levels .
Result of Action
The primary result of the compound’s action is a reduction in blood glucose levels. By inhibiting the function of SGLT2, the compound increases the excretion of glucose in the urine, thereby lowering blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-BROMO-2-CHLOROPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride to form 5-bromo-2-chlorobenzoyl chloride. This intermediate then undergoes a Friedel-Crafts acylation reaction with phenetole in the presence of aluminum chloride to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5-BROMO-2-CHLOROPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(5-BROMO-2-CHLOROPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: An intermediate used in the synthesis of Dapagliflozin.
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: Used in the monitoring and control of impurity levels in Empagliflozin.
Uniqueness
(5-BROMO-2-CHLOROPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is unique due to its combination of bromine, chlorine, and pyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN4O/c16-11-2-3-13(17)12(10-11)14(22)20-6-8-21(9-7-20)15-18-4-1-5-19-15/h1-5,10H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDWUCRKPAUOGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(C=CC(=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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